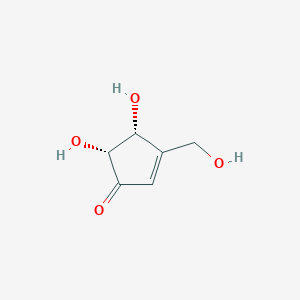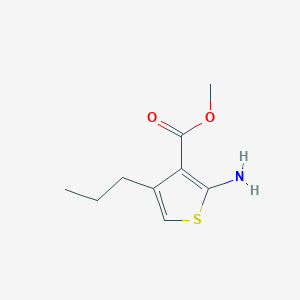
Methyl 2-amino-4-propylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-propylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-propylthiophene-3-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activity by modulating various cellular pathways, including apoptosis, cell cycle regulation, and oxidative stress. It has also been reported to interact with different targets, including DNA, enzymes, and receptors.
Biochemische Und Physiologische Effekte
Methyl 2-amino-4-propylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits cell proliferation by arresting the cell cycle at different phases. In addition, it has been reported to reduce oxidative stress and inflammation in different disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-amino-4-propylthiophene-3-carboxylate in lab experiments is its potential therapeutic applications. It has been reported to have anticancer and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in biological assays.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-amino-4-propylthiophene-3-carboxylate. One of the directions is to explore its potential as a therapeutic agent for different diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to improve its solubility and bioavailability, which will enhance its potential as a drug candidate. Finally, the development of novel synthetic methods for this compound may also lead to the discovery of new derivatives with improved biological activities.
Conclusion:
In conclusion, Methyl 2-amino-4-propylthiophene-3-carboxylate is a promising compound with potential therapeutic applications in different diseases. Its anticancer and neuroprotective effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, the development of novel synthetic methods and improvement of its solubility and bioavailability will enhance its potential as a drug candidate.
Synthesemethoden
Methyl 2-amino-4-propylthiophene-3-carboxylate can be synthesized using various methods, including the reaction of 2-acetylthiophene with propylamine and methyl chloroformate. Another method involves the reaction of 2-acetylthiophene with propylamine and methyl iodide. The synthesis of this compound has been reported in several research articles, and the yield of the reaction varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-propylthiophene-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several research studies have reported the anticancer activity of this compound against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
Eigenschaften
CAS-Nummer |
185215-33-2 |
|---|---|
Produktname |
Methyl 2-amino-4-propylthiophene-3-carboxylate |
Molekularformel |
C9H13NO2S |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
methyl 2-amino-4-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-6-5-13-8(10)7(6)9(11)12-2/h5H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
FNNMFHKJUZRALM-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC(=C1C(=O)OC)N |
Kanonische SMILES |
CCCC1=CSC(=C1C(=O)OC)N |
Synonyme |
3-Thiophenecarboxylicacid,2-amino-4-propyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
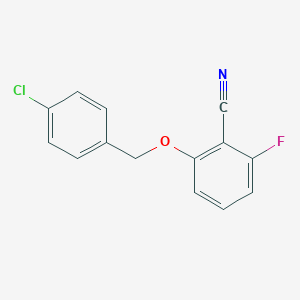
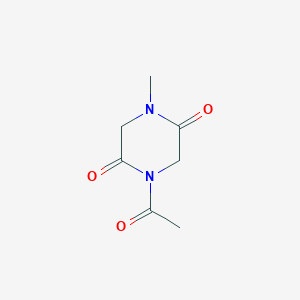
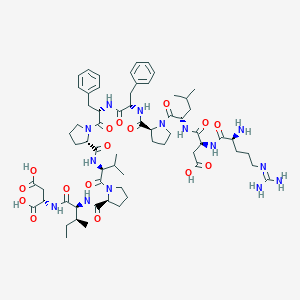
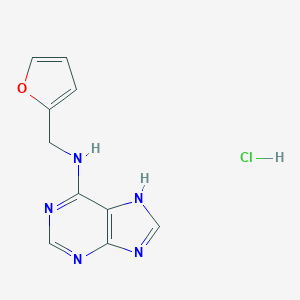
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
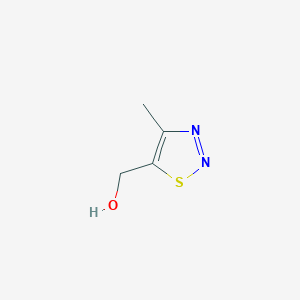
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
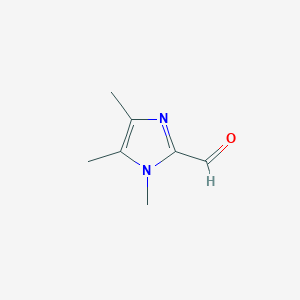
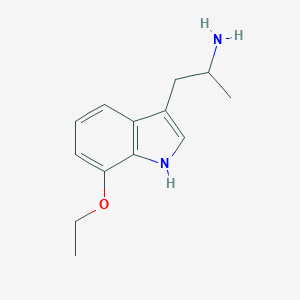
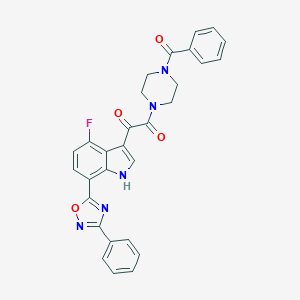
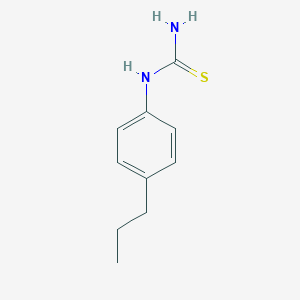
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
